8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Medicinal Chemistry Lead Optimization Physicochemical Profiling

This 8‑[(dibenzylamino)methyl]‑3-methylxanthine serves as a uniquely protected aminomethyl synthon for CNS‑focused medicinal chemistry. The dibenzyl group allows mild hydrogenolysis to unmask the primary amine, enabling late‑stage diversification without de novo synthesis. With XLogP3‑AA = 2.3 and TPSA = 81.3 Ų, it occupies a distinct property space compared to simpler 8‑alkyl xanthines, making it ideal for fragment‑based drug discovery and SPR‑based SAR studies. Secure this versatile building block to accelerate your purinergic agent program.

Molecular Formula C21H21N5O2
Molecular Weight 375.432
CAS No. 868143-56-0
Cat. No. B2643931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS868143-56-0
Molecular FormulaC21H21N5O2
Molecular Weight375.432
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)NC(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H21N5O2/c1-25-19-18(20(27)24-21(25)28)22-17(23-19)14-26(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28)
InChIKeyZEDQOECQCNVWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[(Dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 868143-56-0): Structural Identity and Class Positioning


8-[(Dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 868143-56-0) is a synthetic purine-2,6-dione (xanthine) derivative characterized by a dibenzylaminomethyl substituent at the 8-position and a single methyl group at N3 [1]. The purine-2,6-dione scaffold is a privileged structure in medicinal chemistry, serving as the core of adenosine receptor antagonists, phosphodiesterase inhibitors, and kinase inhibitors. The 8‑substitution pattern, particularly with a dibenzylaminomethyl moiety, represents a distinct structural motif within this class, offering a unique combination of steric bulk, hydrogen‑bonding capacity, and synthetic versatility that differentiates it from simpler 8‑alkyl or 8‑aryl xanthine analogs.

Why 8-[(Dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Cannot Be Replaced by Common Xanthine Analogs


Substitution at the 8‑position of the purine-2,6-dione core profoundly alters molecular recognition, physicochemical properties, and synthetic utility. The dibenzylaminomethyl group in CAS 868143-56-0 introduces a tertiary amine, two aromatic rings, and a flexible methylene linker—a combination not found in common analogs such as 8‑phenyltheophylline or 8‑cyclopentyltheophylline. Computed physicochemical properties reveal that CAS 868143-56-0 possesses a higher molecular weight (375.4 Da), greater lipophilicity (XLogP3-AA = 2.3), and a larger topological polar surface area (81.3 Ų) than its non‑benzylated analogs [1]. These differences translate into altered membrane permeability, protein‑binding profiles, and metabolic stability. Moreover, the dibenzyl groups serve as a latent protecting group for the primary aminomethyl function, enabling selective deprotection under hydrogenolysis conditions—a synthetic feature absent in permanently substituted analogs. Consequently, no generic xanthine can replicate the combined steric, electronic, and synthetic properties of CAS 868143-56-0.

Quantitative Differentiation: 8-[(Dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione vs. Closest Analogs


Molecular Weight and Size Differentiation Versus 8‑(Dibenzylamino) Analog (CAS 300703-56-4)

The target compound (CAS 868143-56-0) incorporates a methylene spacer between the purine core and the dibenzylamino group, whereas the direct analog 8‑(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 300703-56-4) lacks this methylene linker. This single‑atom insertion increases the molecular weight from 347.4 Da to 375.4 Da and raises the heavy atom count from 26 to 28 [1][2]. The increased size and conformational flexibility conferred by the methylene group can influence target binding and pharmacokinetics, providing a distinct chemical entry point for lead optimization.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Lipophilicity (XLogP3-AA) Comparison with 8‑(Dibenzylamino) Analog (CAS 300703-56-4)

XLogP3-AA values, a computed measure of lipophilicity, differ substantially between CAS 868143-56-0 and its direct analog. The target compound exhibits a XLogP3-AA of 2.3, while the 8‑(dibenzylamino) analog (CAS 300703-56-4) has a value of 1.2 [1][2]. This difference of 1.1 log units reflects the additional methylene group and altered electronic environment, which can significantly affect membrane permeability, protein binding, and in vivo distribution.

ADME Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Differentiation vs. N7‑Butyl Analog (CAS 862979-31-5)

The TPSA of CAS 868143-56-0 is 81.3 Ų, whereas the N7‑butyl analog 7‑butyl-8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 862979-31-5) exhibits a TPSA of 64.3 Ų [1][2]. The 17.0 Ų higher TPSA of the target compound arises from the additional hydrogen‑bond donor at N7 and indicates greater polarity and potentially improved aqueous solubility. TPSA values below 140 Ų are generally considered favorable for oral absorption; the moderate TPSA of both compounds suggests oral bioavailability potential, but the higher value for CAS 868143-56-0 may confer advantages in solubility‑limited absorption scenarios.

Molecular Descriptors Drug-Likeness Oral Absorption

Hydrogen‑Bond Donor Count as a Determinant of Solubility and Target Recognition

CAS 868143-56-0 possesses 2 hydrogen‑bond donors (HBDs), whereas both CAS 300703-56-4 and CAS 862979-31-5 have 1 HBD [1][2][3]. The additional HBD at N7 contributes to the higher TPSA (81.3 Ų vs. 64.3–74.0 Ų) and enhances the compound's capacity for specific hydrogen‑bond interactions with biological targets. This feature can improve solubility in aqueous media and provide a unique pharmacophoric element for docking and SAR studies.

Physicochemical Property Solubility Hydrogen Bonding

Synthetic Intermediate Utility: Protected Aminomethyl Synthon for Late‑Stage Functionalization

The dibenzylamino group in CAS 868143-56-0 serves as a protected form of the primary aminomethyl moiety. Under standard hydrogenolysis conditions (H₂, Pd/C), the dibenzyl groups can be quantitatively removed to yield the 8‑aminomethyl-3-methylxanthine core [1]. This intermediate can then be further functionalized via reductive amination, acylation, or sulfonylation to generate diverse compound libraries. In contrast, the 8‑(dibenzylamino) analog (CAS 300703-56-4) lacks the methylene spacer and, upon deprotection, yields an 8‑amino derivative, which has different reactivity and cannot access the same chemical space. The 8‑aminomethyl scaffold is a privileged motif in medicinal chemistry, found in several FDA‑approved drugs and clinical candidates. This synthetic versatility provides a strategic advantage for parallel synthesis and SAR exploration, making CAS 868143-56-0 a valuable building block for medicinal chemistry campaigns.

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

High‑Value Application Scenarios for 8-[(Dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (868143-56-0)


Medicinal Chemistry Hit‑to‑Lead Exploration of Purinergic Targets (Adenosine Receptors, PDEs)

The distinct lipophilicity (XLogP3-AA = 2.3) and hydrogen‑bond donor count (2 HBDs) of CAS 868143-56-0 differentiate it from simpler 8‑substituted xanthines such as CAS 300703-56-4 and CAS 862979-31-5 [1][2][3]. This makes it a strategically selected scaffold for initial hit expansion targeting adenosine receptor subtypes or phosphodiesterase isoforms, where subtle changes in HBD count and LogP can dramatically shift subtype selectivity. The dibenzyl groups also serve as a latent synthetic handle for late‑stage diversification, enabling rapid parallel synthesis of focused libraries without protecting group installation steps.

Synthetic Intermediate for 8‑Aminomethyl Scaffold Generation in CNS Drug Discovery

CAS 868143-56-0 is uniquely positioned as a protected aminomethyl synthon for CNS‑targeted programs. Its XLogP3-AA of 2.3 falls within the CNS drug‑like range (typically 1–3), and the dibenzyl groups can be cleaved under mild hydrogenolysis conditions to unmask the primary amine for further functionalization [4]. This route provides direct access to 8‑aminomethylxanthines—a motif found in several CNS‑active compounds—avoiding the need for multi‑step de novo synthesis. Purchasing this building block reduces synthetic effort and accelerates library production in CNS medicinal chemistry campaigns.

Structure‑Property Relationship (SPR) Studies for Oral Bioavailability Optimization

With a TPSA of 81.3 Ų, CAS 868143-56-0 occupies a distinct region of property space compared to its N7‑butyl analog (TPSA 64.3 Ų) [1][3]. This difference enables systematic SPR studies that probe the impact of TPSA on solubility, permeability, and oral absorption within the purine‑2,6‑dione series. Researchers can use this compound as a benchmark to evaluate how incremental changes in polar surface area affect pharmacokinetic parameters, informing design principles for the next generation of orally bioavailable purinergic agents.

Fragment‑Based Drug Discovery (FBDD) and Diversity‑Oriented Synthesis

The high fraction of sp³‑hybridized carbons and the balanced physicochemical profile (MW 375.4, HBD 2, HBA 4, rotatable bonds 6) make CAS 868143-56-0 a suitable starting point for fragment elaboration [1]. Unlike permanently substituted analogs, the dibenzyl protecting group allows chemists to deprotect and subsequently modify the aminomethyl position under orthogonal conditions, enabling diversity‑oriented synthesis of fragment libraries. This flexibility is particularly valuable in FBDD campaigns where rapid exploration of chemical space around a validated fragment hit is required.

Quote Request

Request a Quote for 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.